![molecular formula C11H18N2O B1489062 1-[(3,5-二甲基-1H-吡唑-1-基)甲基]环戊烷-1-醇 CAS No. 1466206-43-8](/img/structure/B1489062.png)
1-[(3,5-二甲基-1H-吡唑-1-基)甲基]环戊烷-1-醇
描述
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是关于“1-[(3,5-二甲基-1H-吡唑-1-基)甲基]环戊烷-1-醇”在科学研究中的应用的综合分析,重点介绍其各种独特应用:
抗利什曼原虫和抗疟疾应用
该化合物已被评估其在治疗利什曼病和疟疾方面的潜力。 一项分子模拟研究证实了其有效的体外抗前鞭毛体活性,显示出在LmPTR1口袋(活性位点)中的理想拟合模式,其特征在于较低的结合自由能 .
化学中的催化性质
该化合物的衍生物已被研究其催化性质,特别是在邻苯二酚氧化为邻苯醌的反应中 。这表明它在合成化学中具有潜在的应用,在该领域中,此类催化过程具有重要价值。
多齿聚苯配体的配体合成
新的多齿聚((3,5-二甲基吡唑-1-基)甲基)苯配体的合成已经完成,表明它可以用于创建用于各种化学应用的复杂配体 .
抗肿瘤活性
该化合物的衍生物已显示出对各种细胞系具有显著的抗肿瘤活性,表明它在癌症研究和治疗中具有潜在用途 .
药物合成
该化合物的独特性质使其适合在药物合成中的各种应用,包括作为药物开发中的前体或中间体.
异氰酸酯阻断剂
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding
Biochemical Pathways
Similar compounds have been found to influence the oxidation of catechol to its corresponding quinone .
Result of Action
Similar compounds have been found to exhibit catalytic activities .
生化分析
Biochemical Properties
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to quinone . The interaction with catecholase suggests that 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can act as a ligand, influencing the enzyme’s activity and potentially altering the reaction rate.
Cellular Effects
The effects of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol on various cell types and cellular processes have been studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the concentration of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner . This indicates that 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can modulate oxidative stress levels within cells, impacting overall cell function.
Molecular Mechanism
At the molecular level, 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol exerts its effects through binding interactions with biomolecules. It has been found to form complexes with metal ions such as copper(II), which enhances its catalytic activity in oxidation reactions . The binding of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol to metal ions can lead to enzyme activation or inhibition, depending on the specific context of the reaction.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time if not stored properly . Long-term effects on cellular function have also been observed, with changes in absorbance indicating alterations in the compound’s activity over time .
Dosage Effects in Animal Models
In animal models, the effects of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol vary with different dosages. Higher doses have been associated with increased oxidative stress, as indicated by elevated MDA levels . Excessive doses can lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as catecholase . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its overall activity and function within the biological system .
Subcellular Localization
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol exhibits specific subcellular localization, which can influence its activity. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules and its overall function .
属性
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-10(2)13(12-9)8-11(14)5-3-4-6-11/h7,14H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVMGFRMOLGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


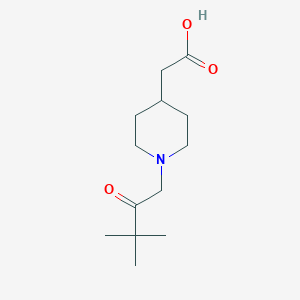
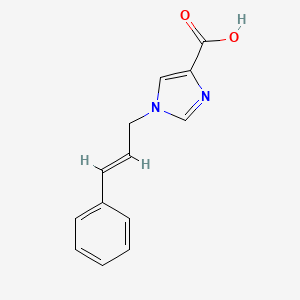
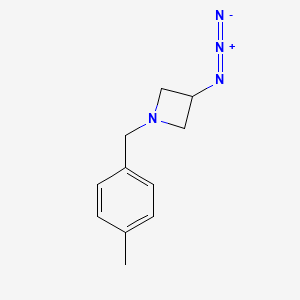

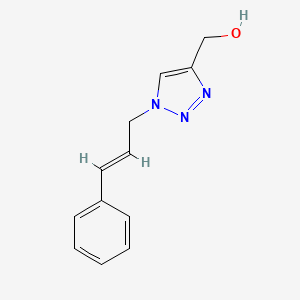
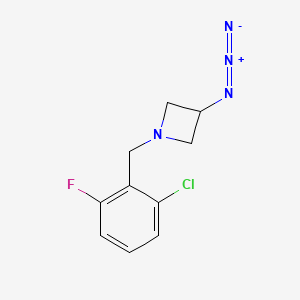

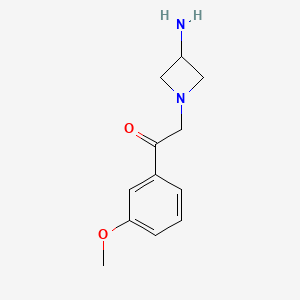
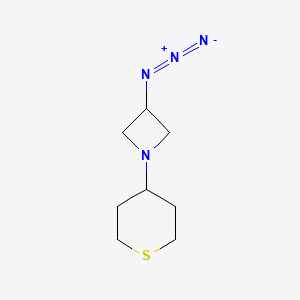

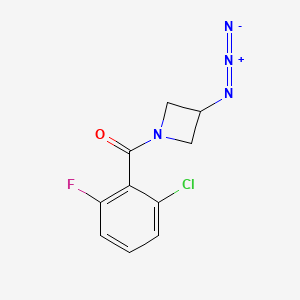
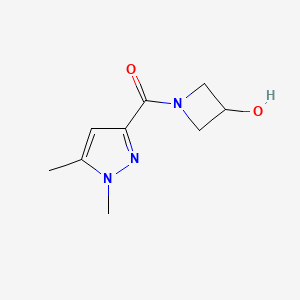
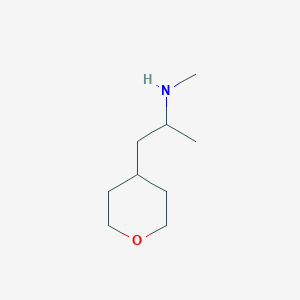
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
